molecular formula C7H8N2O3 B189570 2,5-Dimethyl-4-nitropyridine 1-oxide CAS No. 21816-42-2

2,5-Dimethyl-4-nitropyridine 1-oxide

Cat. No.: B189570
CAS No.: 21816-42-2
M. Wt: 168.15 g/mol
InChI Key: GVGSFHVUBRWBJT-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and the ring is substituted with two methyl groups at positions 2 and 5, and a nitro group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide typically involves the nitration of 2,5-dimethylpyridine N-oxide. One common method includes the following steps :

    Mixing: 2,5-dimethylpyridine N-oxide is mixed with concentrated sulfuric acid to form a mixed solution.

    Nitration: A sulfuric acid solution of potassium nitrate is added dropwise to the mixed solution at a temperature range of -10°C to 20°C.

    Reaction: After the addition is complete, the reaction mixture is heated to a temperature range of 80°C to 120°C to complete the nitration process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method minimizes the accumulation of highly energetic and potentially explosive nitration products, ensuring safer and more efficient production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2,5-Dimethyl-4-aminopyridine 1-oxide.

    Substitution: 2,5-Dimethyl-4-halopyridine 1-oxide (e.g., 2,5-Dimethyl-4-chloropyridine 1-oxide).

Scientific Research Applications

2,5-Dimethyl-4-nitropyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-nitropyridine 1-oxide involves its ability to participate in various chemical interactions due to the presence of the nitro and N-oxide groups. These groups can engage in hydrogen bonding, halogen bonding, and other non-covalent interactions, making the compound a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-4-nitropyridine 1-oxide
  • 3,5-Dimethyl-4-nitropyridine 1-oxide
  • 4-Nitro-2-picoline N-oxide

Uniqueness

2,5-Dimethyl-4-nitropyridine 1-oxide is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of methyl groups at positions 2 and 5, along with the nitro group at position 4, provides a distinct electronic environment that can be exploited in various chemical reactions .

Properties

IUPAC Name

2,5-dimethyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGSFHVUBRWBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176230
Record name Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21816-42-2
Record name Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21816-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

260 ml of fuming nitric acid (d =1.5) were added dropwise to 840 ml of concentrated sulphur-ic acid while cooling. 348,2 g of 2,5-dimethy1pyridine 1-oxide were subsequently added portionwise at 0-5° . The mixture was stirred at room temperature for 1 hour, then heated to 90° within 3 hours, left at this temperature overnight and, after cooling, poured on to 6 kg of ice. The mixture was adjusted to pH 3 with concentrated sodium hydroxide solution and extracted three times with 2 1 of methylene chloride. The combined organic phases were washed with 4 1 of water, dried over sodium sulfate and evaporated in vacuo. The residue was crystallized from methylene chloride/petroleum ether and there was obtained 2,5-dimethyl-4-nitropyridine 1-oxide of melting point 142-144° .
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
840 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
6 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 75 mL of concentrated sulfuric acid at 0° C. was added 2,5-dimethylpyridine N-oxide (10 g, 0.08 mol) dropwise. 5.6 mL of fuming nitric acid (0.13 mol) was added to the mixture. The mixture was heated at 90° C. for 6 h, cooled, poured onto 500 mg ice, and neutralized with 120 mL of 50% sodium hydroxide solution. The solution was extracted with DCM (250 mL×5), and the combined organic phase was dried with anhydrous sodium sulfate and concentrated to give 7.0 g of the crude product as a yellow solid, which was used for the next step without further purification. MS (ESI): m/z 169.1 [M+H]+.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a nitrating mixture of sulphuric acid (24 mL) and nitric acid (12 mL) cooled to 0° C. was added 2,5-dimethyl-1-oxido-pyridin-1-ium (CAS: 4986-05-4) (8.4 g, 68.21 mmol). The solution was allowed to warm to room temperature and stirred over 30 mins then heated to 110° C. and stirred over 5 hrs. The reaction mixture was cooled and poured onto ice. The aqueous solution was made basic with solid sodium carbonate, giving a precipitate. The aqueous was extracted into DCM (3x), and the combined extracts were dried over magnesium sulphate, filtered and evaporated to yield a yellow solid, 2,5-dimethyl-4-nitro-1-oxido-pyridin-1-ium (D135) (9.8 g, 58.3 mmol, 85.4% yield);
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-4-nitropyridine 1-oxide
Reactant of Route 2
2,5-Dimethyl-4-nitropyridine 1-oxide
Reactant of Route 3
2,5-Dimethyl-4-nitropyridine 1-oxide
Reactant of Route 4
Reactant of Route 4
2,5-Dimethyl-4-nitropyridine 1-oxide

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